molecular formula C25H25N3O5S B11617024 Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate CAS No. 4654-12-0

Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11617024
CAS No.: 4654-12-0
M. Wt: 479.5 g/mol
InChI Key: UUPWDGQHMOEESI-UHFFFAOYSA-N
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Description

Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features multiple functional groups, including a cyano group, an ethoxyphenyl group, and a tetrahydropyridine ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyridine Ring: The starting material, 4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid, is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent such as sodium cyanide or potassium cyanide.

    Attachment of the Benzylamino Group: The benzylamino group is incorporated through a reductive amination reaction, where the corresponding benzylamine is reacted with an aldehyde or ketone intermediate in the presence of a reducing agent like sodium borohydride or lithium aluminum hydride.

    Formation of the Sulfanyl Group: The sulfanyl group is introduced by reacting the intermediate with a thiol compound under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine group under hydrogenation conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

    Reduction: Reagents like hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Nucleophiles such as alkyl halides, aryl halides, or amines.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of diverse chemical libraries.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic, optical, or mechanical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

Mechanism of Action

The mechanism of action of Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission, depending on the context of its application.

Comparison with Similar Compounds

Methyl 6-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-5-cyano-4-(4-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can be compared with similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the ethoxyphenyl group and the specific arrangement of functional groups in this compound imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

4654-12-0

Molecular Formula

C25H25N3O5S

Molecular Weight

479.5 g/mol

IUPAC Name

methyl 6-[2-(benzylamino)-2-oxoethyl]sulfanyl-5-cyano-4-(4-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C25H25N3O5S/c1-3-33-18-11-9-17(10-12-18)21-19(13-26)24(28-23(30)22(21)25(31)32-2)34-15-20(29)27-14-16-7-5-4-6-8-16/h4-12,21-22H,3,14-15H2,1-2H3,(H,27,29)(H,28,30)

InChI Key

UUPWDGQHMOEESI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C(C(=O)NC(=C2C#N)SCC(=O)NCC3=CC=CC=C3)C(=O)OC

Origin of Product

United States

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